Magnum
Beschreibung
Magnum is a hop (Humulus lupulus) cultivar renowned for its high α-acid content (typically 12–14%) and versatile application in brewing and phytochemical industries. Originating from Germany, this compound is primarily valued for its bittering properties in beer production but has gained attention for its rich profile of bioactive compounds, including phenolic acids, flavonoids (e.g., xanthohumol), and terpenes (e.g., humulene, β-caryophyllene) .
In vitro-derived this compound plantlets have been studied as a sustainable alternative to field-grown hops, demonstrating comparable total phenolic content (TPC) and antioxidant capacity . Industrial applications extend beyond brewing; this compound extracts exhibit anti-inflammatory activity, with isolated compounds like phloroglucinol derivatives showing efficacy in reducing TPA-induced inflammation in murine models (ID₅₀ = 0.13–1.06 µmol/ear), outperforming indomethacin (ID₅₀ = 0.91 µmol/ear) .
Eigenschaften
CAS-Nummer |
50641-63-9 |
|---|---|
Molekularformel |
C23H26ClN3O6S |
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
5-amino-4-chloro-2-phenylpyridazin-3-one;(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate |
InChI |
InChI=1S/C13H18O5S.C10H8ClN3O/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12;11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h6-8,12H,5H2,1-4H3;1-6H,12H2 |
InChI-Schlüssel |
XQMVBICWFFHDNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Phytochemical Metrics of Magnum vs. Similar Hop Varieties
| Compound/Cultivar | This compound | Columbus | Cascade | Gianni |
|---|---|---|---|---|
| TPC (mg GAE/g) | 45.2 ± 1.3 | 46.8 ± 1.5 | 38.4 ± 1.1 | 35.7 ± 0.9 |
| DPPH• (µmol TE/g) | 120.4 ± 2.8 | 115.6 ± 3.1 | 98.2 ± 2.4 | 89.7 ± 2.0 |
| Xanthohumol (%) | 0.85 | 0.78 | 1.20 | 0.65 |
Notes:
- TPC : this compound and Columbus exhibit statistically similar TPC in vitro, both surpassing field-grown counterparts by ~15% .
- Antioxidant Activity: this compound’s DPPH radical scavenging capacity exceeds Cascade and Gianni by 22–34%, attributed to its higher flavonoid glycoside content .
- Xanthohumol : Cascade leads in xanthohumol content (1.20%), a compound linked to anti-cancer activity, whereas this compound prioritizes bittering acids .
Volatile Compound Analysis
Table 2: Volatile Composition of this compound Hops (HS-SPME vs. Steam Distillation)
| Compound Class | HS-SPME (%) | Steam Distillation (%) |
|---|---|---|
| Terpenes | 85.35 | 68.41 |
| - Humulene | 32.10 | 25.30 |
| - β-Caryophyllene | 28.50 | 22.10 |
| Oxidized Terpenes | 0.24 | 13.27 |
| Esters | 8.14 | 10.55 |
| Alcohols | 2.65 | 3.42 |
Key Findings :
- HS-SPME better preserves terpene integrity (85.35% vs. 68.41%), making it ideal for aroma-focused applications .
- Steam distillation increases oxidized terpenes (13.27%), which may contribute to off-flavors in beer .
Anti-Inflammatory Activity
This compound’s phenolic compounds demonstrate broader anti-inflammatory mechanisms compared to Cascade:
Terroir Impact on Aromatic Profile
This compound’s α-acid and volatile compound profiles vary significantly with geography:
- Brazilian-grown this compound exhibits 12% lower α-acids but 18% higher sesquiterpenes compared to German-origin samples, highlighting terroir-driven metabolic shifts .
Critical Analysis of Discrepancies
- In Vitro vs. Field-Grown : While in vitro this compound plantlets match field-grown TPC, their DPPH• values are 25% higher, suggesting stress-induced antioxidant synthesis in controlled environments .
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